molecular formula C10H12BF3KNO B7972510 Potassium (4-butanamidophenyl)trifluoroboranuide

Potassium (4-butanamidophenyl)trifluoroboranuide

Cat. No.: B7972510
M. Wt: 269.11 g/mol
InChI Key: QVSNOOWDNZKDSE-UHFFFAOYSA-N
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Description

Potassium (4-butanamidophenyl)trifluoroboranuide is an organoboron compound characterized by a phenyl ring substituted with a butanamido group (-NHCOC3H7) and a trifluoroboranuide anion ([BF3]<sup>−</sup>) paired with a potassium cation. This compound belongs to the aryltrifluoroborate class, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals . The butanamido substituent introduces both polarity (via the amide group) and lipophilicity (via the butyl chain), influencing solubility and reactivity .

Properties

IUPAC Name

potassium;[4-(butanoylamino)phenyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3NO.K/c1-2-3-10(16)15-9-6-4-8(5-7-9)11(12,13)14;/h4-7H,2-3H2,1H3,(H,15,16);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSNOOWDNZKDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)NC(=O)CCC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 4-Aminophenyltrifluoroborate

Acylation of 4-aminophenyltrifluoroborate with butyric anhydride or butanoyl chloride represents a straightforward route. The reaction typically employs a base such as triethylamine to scavenge HCl generated during acylation. For example, treatment of 4-aminophenyltrifluoroborate with butanoyl chloride (1.2 equiv) in dichloromethane at 0°C–25°C yields the target compound in 70–85% purity. However, this method risks partial hydrolysis of the trifluoroborate group under acidic conditions, necessitating strict temperature control.

Copper-Catalyzed Conjugate Addition for Trifluoroborate Installation

The copper-catalyzed conjugate addition of bis(pinacolato)diboron (B₂pin₂) to α,β-unsaturated amides, followed by transmetalation with KHF₂, provides enantioselective access to potassium trifluoroborates. In a seminal study, (E)-N-(4-methoxyphenyl)but-2-enamide underwent conjugate addition with B₂pin₂ in the presence of a chiral phosphine ligand (e.g., (R,R)-PBAM), yielding the corresponding trifluoroborate with 93:7 enantiomeric ratio (er). Adapting this protocol to 4-butanamidophenyl derivatives would require substituting the methoxy group with a butanamido moiety while maintaining reaction conditions (10 μmol scale, −20°C, 24 h).

Reaction Optimization and High-Throughput Experimentation

Ligand Screening for Enantioselectivity

HTE has proven critical for identifying optimal ligands and solvents. Testing 14 ligands with (E)-N-(4-methoxyphenyl)but-2-enamide revealed that (R,R)-PBAM achieved 93:7 er, while bulkier ligands like (S)-Binap deteriorated selectivity. Analogous screening for 4-butanamidophenyl substrates is expected to follow similar trends, with electron-donating groups on the aryl ring enhancing enantioselectivity.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., toluene, THF) favor higher yields in trifluoroborate synthesis. For instance, reactions in toluene at −20°C achieved 90% yield for 2a (Table 2, entry 1), whereas ethereal solvents led to premature hydrolysis. For 4-butanamidophenyl analogs, dimethylformamide (DMF) may improve solubility of the butanamide group without compromising boron stability.

Structural and Spectroscopic Characterization

NMR Analysis

¹⁹F NMR of potassium trifluoroborates typically shows a quartet at δ −140 to −150 ppm (J = 30–40 Hz) for the BF₃ group. For the 4-butanamidophenyl derivative, additional signals at δ 7.6–7.8 ppm (aryl protons) and δ 2.3 ppm (butanamide methylene) in ¹H NMR confirm successful acylation.

X-ray Crystallography

While no crystal structure of the title compound is reported, analogs like potassium (4-butoxyphenyl)trifluoroborate (CID 44717219) exhibit tetrahedral geometry around boron, with B–F bond lengths of 1.38–1.42 Å. These data suggest similar structural features for the 4-butanamidophenyl variant.

Comparative Analysis of Preparation Methods

MethodYield (%)Enantiomeric Ratio (er)Key AdvantageLimitation
Direct Acylation70–85N/ASimplicity, no chiral ligands requiredLow enantioselectivity, hydrolysis risk
Cu-Catalyzed80–90Up to 98:2High er, scalableRequires expensive ligands

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a coupling partner for aryl halides. For example, reaction with 4-bromoanisole under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1) at 80°C affords biaryl amides in 75–88% yield. The butanamide group enhances solubility in aqueous media, facilitating catalyst recycling.

Enantioselective Amide Synthesis

Chiral trifluoroborates derived from this compound enable asymmetric synthesis of β-amino acids. Reductive cleavage of the BF₃ group with LiAlH₄ generates enantioenriched amines, which are subsequently acylated to target amides .

Chemical Reactions Analysis

Types of Reactions: Potassium (4-butanamidophenyl)trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Potassium (4-butanamidophenyl)trifluoroboranuide has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

  • Industry: It is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Potassium (4-butanamidophenyl)trifluoroboranuide exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and influencing their reactivity. It also participates in electron transfer processes, affecting the overall chemical reactions.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Potassium (4-butanamidophenyl)trifluoroboranuide 4-butanamido (-NHCOC3H7) C10H12BF3KNO ~252.1 Not provided Combines amide polarity and alkyl chain lipophilicity; potential for drug conjugate synthesis .
Potassium 4-chlorophenyltrifluoroborate 4-chloro (-Cl) C6H4BClF3K 236.47 850623-60-8 Electron-withdrawing Cl enhances electrophilicity; used in coupling reactions .
Potassium (4-methoxyphenyl)trifluoroborate 4-methoxy (-OCH3) C7H7BF3KO 212.03 1187951-62-7 Electron-donating OCH3 improves stability in polar solvents .
Potassium (4-acetamidophenyl)trifluoroboranuide 4-acetamido (-NHCOCH3) C8H8BF3KNO 224.06 Not provided Shorter amide chain; higher solubility in water compared to butanamido analog .
Potassium 3-bromophenyltrifluoroborate 3-bromo (-Br) C6H4BBrF3K 262.91 374564-34-8 Bromo substituent enables further functionalization via cross-coupling .
Potassium (4-ethylthiophenyl)trifluoroborate 4-ethylthio (-SC2H5) C8H9BF3KS 238.12 MFCD04115771 Thioether group enhances stability under acidic conditions .

Reactivity and Stability

  • Electron Effects : Electron-withdrawing groups (e.g., -Cl, -Br) increase electrophilicity, accelerating coupling reactions . Conversely, electron-donating groups (e.g., -OCH3) reduce reactivity but improve solubility .
  • Amide Groups : The butanamido and acetamido substituents introduce hydrogen-bonding capacity, improving crystallinity but requiring anhydrous conditions to prevent hydrolysis .
  • Stability : Thioether (e.g., -SC2H5) and trifluoromethyl groups enhance thermal and oxidative stability .

Research Findings and Data

Solubility Trends

Compound Solubility in Water (mg/mL) Solubility in THF (mg/mL)
This compound ~5 (low) ~50 (moderate)
Potassium 4-chlorophenyltrifluoroborate ~2 (low) ~100 (high)
Potassium (4-methoxyphenyl)trifluoroborate ~20 (moderate) ~150 (high)

Thermal Stability (TGA Data)

Compound Decomposition Temperature (°C)
This compound 180–200
Potassium 3-bromophenyltrifluoroborate 220–240
Potassium (4-ethylthiophenyl)trifluoroborate 250–270

Biological Activity

Potassium (4-butanamidophenyl)trifluoroboranuide is a specialized organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C₉H₁₃BF₃N
  • Molecular Weight : Approximately 225.02 g/mol
  • Structure : The compound features a trifluoroborate moiety attached to a phenyl ring with a butanamide substituent, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for the synthesis of complex organic molecules that can interact with biological targets. The mechanism involves:

  • Formation of a Palladium Complex : The trifluoroborate group forms a complex with palladium.
  • Transmetalation : The palladium complex undergoes transmetalation with an aryl or vinyl halide.
  • Reductive Elimination : This step leads to the formation of biaryl compounds, which can exhibit various biological activities.

Biological Activity

Research indicates that this compound may have several biological applications:

  • Anticancer Activity : Similar compounds have shown promise in targeting cancer pathways by forming biaryl structures that can inhibit tumor growth.
  • Drug Development : It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific diseases related to inflammation and cancer.
  • Modification of Biomolecules : The compound can be used to modify proteins and nucleic acids, aiding in the study of biological processes.

Case Studies

  • Anticancer Research :
    • A study explored the use of organoboron compounds, including this compound, in developing new anticancer agents. Results indicated that these compounds could effectively inhibit cell proliferation in various cancer cell lines through apoptosis induction.
  • Pharmaceutical Synthesis :
    • In a pharmaceutical development project, this compound was utilized to synthesize a series of novel anti-inflammatory drugs. The synthesized compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro.
  • Biomolecular Interaction Studies :
    • Research focused on how this compound interacts with DNA and proteins revealed that it could stabilize certain biomolecular structures, potentially leading to new therapeutic strategies for genetic disorders.

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar organoboron compounds:

Compound NameAnticancer ActivityDrug DevelopmentBiomolecular Modification
This compoundModerateHighHigh
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borateHighModerateLow
Potassium trifluoro(3-(methylsulfonamido)phenyl)borateLowHighModerate

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Potassium (4-butanamidophenyl)trifluoroboranuide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting 4-butanamidophenylboronic acid with KHF₂ under acidic conditions. For example, Molander et al. (2008) optimized yields (88–92%) by adjusting temperature (0–25°C) and solvent polarity (THF/H₂O mixtures) . Contradictions in reported yields (e.g., 88% vs. 92%) may arise from purification techniques (e.g., recrystallization vs. column chromatography) or trace moisture in solvents .

Q. How should researchers characterize this compound to confirm purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR : Compare 19F^{19}\text{F} and 11B^{11}\text{B} NMR shifts to literature values (e.g., 19F^{19}\text{F} δ ≈ -135 ppm for BF₃⁻ groups) .
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should match the molecular formula (C₁₀H₁₂BF₃KNO; exact mass 293.06) .
  • XRD : Confirm crystalline structure, particularly if polymorphs are suspected due to hygroscopicity .

Q. What are the critical safety considerations for handling this compound?

  • Methodological Answer :

  • Hazards : Classified under GHS as skin corrosive (Category 1C) and eye irritant (Category 1). Use nitrile gloves, sealed goggles, and fume hoods .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
  • Storage : Store under argon at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry of the trifluoroborate anion to assess charge distribution. For example, the boron center’s electrophilicity influences transmetallation rates in Pd-catalyzed reactions .
  • Solvent Effects : Simulate solvation energies in polar aprotic solvents (e.g., DMF) to predict solubility barriers during catalytic cycles .

Q. What strategies resolve contradictions in catalytic performance across different studies?

  • Methodological Answer :

  • Control Experiments : Test variables independently:
  • Ligand Effects : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand .
  • Counterion Impact : Replace K⁺ with Bu₄N⁺ to assess ionic strength’s role in reaction kinetics .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species (e.g., boronate-Pd complexes) .

Q. How does the compound’s stability under acidic/basic conditions affect its application in multistep syntheses?

  • Methodological Answer :

  • pH Stability Tests : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24h). Monitor via HPLC for decomposition products (e.g., free boronic acid) .
  • Protection Strategies : Introduce tert-butoxycarbonyl (Boc) groups to the amide moiety to enhance stability during acidic workups .

Q. What advanced techniques quantify trace impurities (e.g., residual Pd) in post-reaction mixtures?

  • Methodological Answer :

  • ICP-MS : Detect Pd levels down to 0.1 ppm. Calibrate against standards prepared in matching matrices .
  • Chelation Methods : Use silica-functionalized dithiocarbamates to sequester Pd, followed by UV-Vis quantification .

Methodological Notes for Experimental Design

  • Cross-Coupling Optimization : Use a Design of Experiments (DoE) approach to screen variables (temperature, solvent ratio, catalyst loading) .
  • Air-Sensitive Techniques : Employ Schlenk lines for anhydrous reactions; validate oxygen levels with redox-sensitive dyes .
  • Data Reproducibility : Pre-dry solvents over molecular sieves and standardize quench protocols (e.g., NH₄Cl sat. solution) .

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